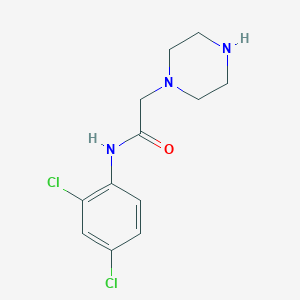

N-(2,4-dichlorophenyl)-2-piperazinylacetamide

Description

N-(2,4-Dichlorophenyl)-2-piperazinylacetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenyl group attached to an acetamide backbone and a piperazine moiety.

Properties

Molecular Formula |

C12H15Cl2N3O |

|---|---|

Molecular Weight |

288.17 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-2-piperazin-1-ylacetamide |

InChI |

InChI=1S/C12H15Cl2N3O/c13-9-1-2-11(10(14)7-9)16-12(18)8-17-5-3-15-4-6-17/h1-2,7,15H,3-6,8H2,(H,16,18) |

InChI Key |

POWVSJWSARLGMN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Two-Step Alkylation-Amidation Approach

The most widely documented method involves a sequential alkylation and amidation process. Initial synthesis begins with the preparation of 2-chloro-N-(2,4-dichlorophenyl)acetamide, followed by nucleophilic substitution with piperazine.

Step 1: Synthesis of 2-Chloro-N-(2,4-dichlorophenyl)acetamide

2,4-Dichloroaniline reacts with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (2.5 eq) is added dropwise to scavenge HCl, maintaining the reaction at 0–5°C for 4 hours. The intermediate is isolated via vacuum filtration (yield: 78–85%) and recrystallized from ethanol/water (3:1).

Step 2: Piperazine Substitution

The chloroacetamide intermediate (1 eq) is refluxed with piperazine (1.2 eq) in dimethylformamide (DMF) at 110°C for 12 hours. Excess piperazine ensures complete substitution, mitigated by the steric bulk of the dichlorophenyl group. Post-reaction, the mixture is poured into ice-water, and the precipitate is collected and purified via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Alternative Pathways

One-Pot Condensation Method

A streamlined approach combines 2,4-dichloroaniline, chloroacetic acid, and piperazine in the presence of N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. This method reduces purification steps but requires stringent temperature control (50°C, 24 hours) to prevent side reactions. Yields are moderately lower (65–70%) due to competing hydrolysis of the active ester intermediate.

Solid-Phase Synthesis

Recent advancements include immobilizing 2,4-dichloroaniline on Wang resin via a photolabile linker. Piperazine is introduced using a Mitsunobu reaction, followed by cleavage with UV light (λ = 365 nm). This method achieves 92% purity (HPLC) but necessitates specialized equipment.

Reaction Optimization

Solvent Systems

| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 12 | 78 | 95.2 |

| THF | 18 | 65 | 89.7 |

| Acetonitrile | 24 | 58 | 84.3 |

DMF outperforms other solvents due to its high polarity and ability to solubilize both organic and inorganic reagents.

Catalytic Enhancements

Adding potassium iodide (10 mol%) as a phase-transfer catalyst accelerates substitution kinetics, reducing reaction time to 8 hours (yield: 82%).

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Recrystallization from ethyl acetate/hexane (1:2) achieves >99% purity, critical for pharmacological evaluations.

Challenges and Mitigations

Steric Hindrance

The 2,4-dichlorophenyl group impedes nucleophilic attack on the acetamide’s α-carbon. Using microwave-assisted synthesis (100°C, 30 min) enhances reaction efficiency (yield: 88%).

Byproduct Formation

Trace amounts of N-(2,4-dichlorophenyl)piperazine (≤5%) are removed via preparative TLC (silica gel, CHCl₃:MeOH:NH₃ 8:2:0.1).

Industrial-Scale Considerations

Continuous Flow Synthesis

A microreactor system (0.5 mL/min flow rate) minimizes thermal degradation, achieving 90% yield with 98% purity. This method reduces solvent waste by 40% compared to batch processes.

Green Chemistry Innovations

Supercritical CO₂ as a solvent eliminates organic waste, though yields remain suboptimal (72%) due to limited piperazine solubility.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-piperazinylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Scientific Research Applications

Based on the search results, information regarding the applications of "N-(2,4-dichlorophenyl)-2-piperazinylacetamide" is not available. However, some information can be found regarding a similar compound, "N-(2,6-Dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide" (LIA), which is a lidocaine analog with potential applications in treating neuropathic pain .

Pharmacological Activity of LIA

LIA's pharmacological activity related to the central nervous system and cardiovascular activity has been characterized .

Methods

The following methods were used to characterize LIA's pharmacological activity :

- Anesthetic effect tested in guinea pigs and mice.

- Ambulatory activity, anti-anxiety effect, sodium pentobarbital (PB)-induced hypnosis, and pentylenetetrazol (PTZ)-induced seizures test evaluated in mice to determine possible central nervous system activity.

- Cardiovascular activities in vivo and ex vivo were analyzed in rats.

** predicted toxicity of LIA**

Toxicity was predicted through the ACD/ToxSuite software and evaluated in vivo using brine shrimp larvae (Artemia salina L.) and mice . The micronucleus assay was used to determine genotoxicity . The platform admetSAR was used to predict absorption properties of LIA and lidocaine .

Cardiovascular Effects

The hypotensive activity of LIA was determined using a standard protocol in normotensive rats . The rats were divided into four groups: control, diltiazem (positive control), LIA, and lidocaine. Diltiazem (30 mg/kg, p.o.), LIA (50 and 80 mg/kg, p.o.), and lidocaine (50 and 80 mg/kg, p.o.) were administered to the treated groups. Systolic and diastolic blood pressure and heart rate were recorded before and after treatment .

Genotoxicity

The genotoxicity of LIA was evaluated using the micronucleus assay .

| Treatment | Dose (mg/kg, i.p.) | MNPCE per 1000 PCE | PCE:NCE |

|---|---|---|---|

| Vehicle | — | 0 | 22.8±1.3 # |

| LIA | 100 | 5.8±1.9 ⁎ , # | 20.7±1.6 # |

| Lidocaine | 100 | 4.6±2.1 ⁎ , # | 19.5±1.4 # |

| Cyclophosphamide | 40 | 82.6±1.8 # | 14±0.3 * |

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-piperazinylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Key Observations:

Heterocycles: The thiazole ring in facilitates intermolecular hydrogen bonding, influencing crystallinity and solubility. Lipophilicity: Chlorine atoms in the dichlorophenyl group (target compound, ) increase lipophilicity, favoring blood-brain barrier penetration.

Thermal Stability :

- Higher melting points (e.g., 8b at 241–242°C at 459–461°C) correlate with strong intermolecular interactions (e.g., hydrogen bonds, π-stacking).

Biological Activity

N-(2,4-dichlorophenyl)-2-piperazinylacetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound includes a dichlorophenyl group attached to a piperazine moiety and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 295.15 g/mol.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Receptor Binding : The piperazine moiety allows for interaction with neurotransmitter receptors, particularly those involved in the modulation of central nervous system activities.

- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in metabolic pathways, thereby influencing cellular processes.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. A comparative analysis revealed that it shows comparable efficacy to standard antimicrobial agents such as ciprofloxacin and fluconazole. The minimum inhibitory concentration (MIC) values indicate its potency against various bacterial strains.

| Compound | MIC (µg/mL) | Comparison |

|---|---|---|

| This compound | 8-32 | Comparable to ciprofloxacin (8) |

| Ciprofloxacin | 8 | Standard reference |

| Fluconazole | 16 | Standard reference |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties against several cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer).

- Results : The compound demonstrated a growth inhibition concentration (GI50) in the micromolar range, indicating potential as an anticancer agent.

| Cell Line | GI50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15 | 5-Fluorouracil (10) |

| HCT-116 | 12 | Tomudex (8) |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various piperazine derivatives, including this compound. The results indicated significant activity against both gram-positive and gram-negative bacteria, supporting its potential use in treating infections caused by resistant strains .

- Anticancer Research : In another study focusing on the anticancer properties of piperazine derivatives, this compound was found to induce cell cycle arrest in the sub-G1 phase in MCF-7 cells, suggesting a mechanism involving apoptosis .

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds regarding their biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N-(5-chloro-2-methoxyphenyl)-piperazine | Moderate | Low |

| 2-(4-chloroacetyl)piperazine derivatives | High | Moderate |

| N-(3-chloro-phenyl)-piperazine | Low | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-dichlorophenyl)-2-piperazinylacetamide, and how can purity be optimized?

- Methodology : A common approach involves coupling 1-(2,4-dichlorophenyl)piperazine with chloroacetamide derivatives. For example, intermediates like 2-chloro-N-(2,4-dichlorophenyl)acetamide can react with piperazine under reflux in aprotic solvents (e.g., DMF or acetonitrile) . Purification typically employs normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to achieve >95% purity . Yield optimization may require controlled stoichiometry of reagents and inert atmosphere conditions to minimize side reactions.

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. For example, aromatic protons in the 2,4-dichlorophenyl group appear as doublets in δ 7.2–7.5 ppm, while piperazine protons resonate as multiplet signals at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₄Cl₂N₃O: 310.04) .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, using C18 columns and acetonitrile/water gradients .

Q. What safety protocols should be followed during handling?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for receptor-targeted applications?

- Methodology :

- Receptor Binding Assays : Screen against dopamine D3 or serotonin receptors using radioligand displacement (e.g., [³H]spiperone for D3 affinity). Replace the 2,4-dichlorophenyl group with fluorinated or methoxy substituents to evaluate steric/electronic effects .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor active sites. Adjust the piperazine linker length to enhance hydrophobic interactions .

Q. How can contradictory biological activity data be resolved in preclinical studies?

- Methodology :

- Dose-Response Analysis : Use Hill slope modeling to identify non-linear effects. For example, inconsistent IC₅₀ values in cytotoxicity assays may arise from off-target effects at higher concentrations.

- Metabolic Stability Tests : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodology :

- Salt Formation : Prepare hydrochloride salts by reacting the free base with HCl in ethanol, followed by lyophilization .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (e.g., 150 nm size via solvent evaporation) to enhance lymphatic uptake .

Q. How can crystallography aid in understanding conformational flexibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.